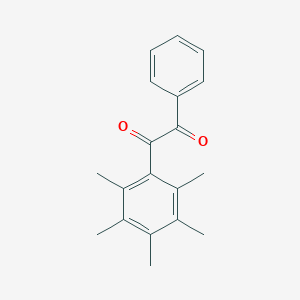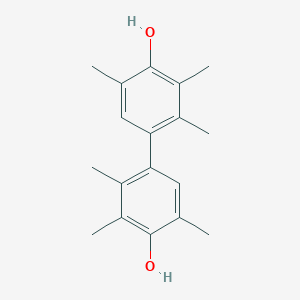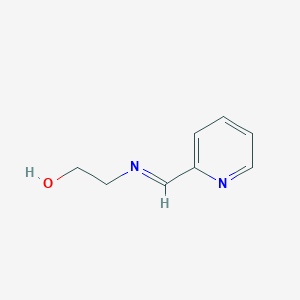
2-(2-Pyridylmethyleneamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Pyridylmethyleneamino)ethanol, commonly known as PMAE, is a versatile organic compound that has gained significant attention in recent years. PMAE is a Schiff base compound, which is formed by the reaction between a primary amine and a carbonyl compound. This compound has been extensively studied due to its diverse applications in the field of scientific research.
Mecanismo De Acción
The mechanism of action of PMAE is not fully understood. However, it is believed that PMAE acts as a chelating agent, which forms complexes with metal ions. These metal complexes have been studied for their biological and catalytic activities.
Biochemical and Physiological Effects:
PMAE has been studied for its biochemical and physiological effects. It has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. PMAE has also been shown to have antitumor and antimicrobial activities, which make it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMAE has several advantages as a research tool. It is readily available and easy to synthesize. It is also stable and can be stored for long periods of time. However, PMAE has some limitations. It is toxic and needs to be handled with care. It is also sensitive to air and moisture, which can affect its stability.
Direcciones Futuras
There are several future directions for the research on PMAE. One potential direction is the development of new metal complexes using PMAE as a ligand. These complexes can be studied for their catalytic and biological activities. Another potential direction is the development of new drugs based on the antitumor and antimicrobial properties of PMAE. Furthermore, the antioxidant properties of PMAE can be studied for their potential use in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, PMAE is a versatile organic compound that has gained significant attention in recent years. Its diverse applications in the field of scientific research make it a valuable tool for researchers. The synthesis method of PMAE is simple and cost-effective, making it readily available for use in research. PMAE has several advantages as a research tool, but also has some limitations that need to be taken into consideration. The future directions for research on PMAE are promising, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of PMAE involves the reaction between 2-pyridinecarboxaldehyde and aminoethanol in the presence of a suitable catalyst. The reaction occurs under mild conditions and yields a high amount of PMAE. This method is widely used due to its simplicity and cost-effectiveness.
Aplicaciones Científicas De Investigación
PMAE has been extensively used in scientific research due to its diverse applications. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic and biological activities. PMAE has also been used as a precursor in the synthesis of various organic compounds, including heterocyclic compounds.
Propiedades
Número CAS |
105516-38-9 |
|---|---|
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylmethylideneamino)ethanol |
InChI |
InChI=1S/C8H10N2O/c11-6-5-9-7-8-3-1-2-4-10-8/h1-4,7,11H,5-6H2 |
Clave InChI |
IIRODPSOYAGHHX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C=NCCO |
SMILES canónico |
C1=CC=NC(=C1)C=NCCO |
Sinónimos |
Ethanol, 2-[(2-pyridinylmethylene)imino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



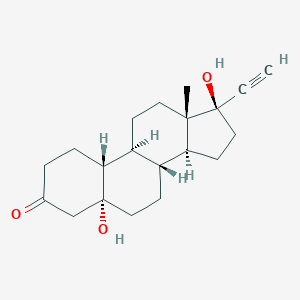
![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)
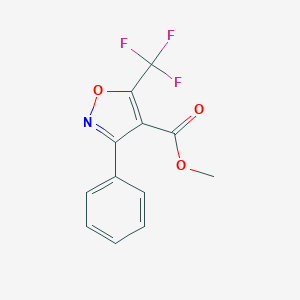

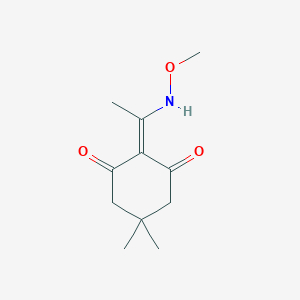
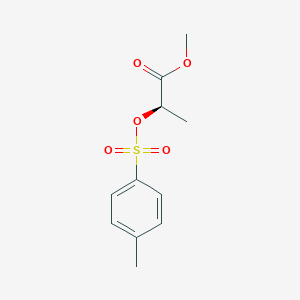
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)
